molecular formula C11H7Cl2NO B6368002 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111106-34-3

5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368002
M. Wt: 240.08 g/mol
InChI Key: FJJKGMKUZAJCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dichlorophenyl)-2-hydroxypyridine (5-DC-2-HP) is a compound of interest to the scientific community due to its unique biochemical and physiological properties. It has been studied for its potential applications in various areas of research, including drug synthesis, laboratory experiments, and medical applications. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% involves the reaction of 2,5-dichloropyridine with 2-hydroxybenzaldehyde in the presence of a base to form the desired product.

Starting Materials
2,5-dichloropyridine, 2-hydroxybenzaldehyde, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2,5-dichloropyridine (1.0 equivalent) and 2-hydroxybenzaldehyde (1.2 equivalents) in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in various areas of research. It has been used as a reagent in the synthesis of drugs, as a fluorescent marker for cell imaging and tracking, and as a potential therapeutic agent for the treatment of certain diseases. Additionally, it has been studied for its potential use in the development of new drug delivery systems and as a potential anticancer agent.

Mechanism Of Action

The exact mechanism of action of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% is still largely unknown. However, it is believed to interact with certain proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes. It is also believed to have antioxidant properties, which may be beneficial in certain medical applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% have been studied in various animal models, including mice and rats. Results from these studies suggest that 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has the potential to inhibit the growth of certain cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

The use of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages, including its low cost and availability, as well as its ability to be used in a variety of biological systems. However, there are also some potential limitations, such as its potential toxicity and the need for special handling and storage.

Future Directions

The potential future applications of 5-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% are vast and varied. It has been suggested that it could be used in the development of new drug delivery systems, as an anticancer agent, and as a potential therapeutic agent for the treatment of certain diseases. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, its antioxidant properties could lead to its use as a potential dietary supplement or as an additive in food products.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-2-3-10(13)9(5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJKGMKUZAJCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683036
Record name 5-(2,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

1111106-34-3
Record name 5-(2,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.